Heleurine

Hepatotoxicity Toxicology Pyrrolizidine Alkaloid

Heleurine is a naturally occurring pyrrolizidine alkaloid (PA) with validated mild hepatotoxicity, distinct from highly toxic diester analogs like lasiocarpine. It serves as a critical reference standard for SAR studies and a selective anticholinergic probe for muscarinic receptor pharmacology. - **Key Differentiator:** Classified as 'mildly hepatotoxic' (vs. severe for lasiocarpine) - ideal for comparative toxicology & ELISA cross-reactivity validation. - **Technical Utility:** Selective mAChR antagonist; does not cross-react with anti-supinine antibodies, ensuring specificity in immunoassays. - **Supply Commitment:** Certified reference material for LC-MS/MS method development. Available for immediate research dispatch.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
Cat. No. B11750796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeleurine
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O
InChIInChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16-/m1/s1
InChIKeyAORFDVNAPHMKAU-IVMMDQJWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heleurine: Mildly Hepatotoxic Pyrrolizidine Alkaloid


Heleurine (CID: 5380224) is a naturally occurring pyrrolizidine alkaloid (PA) primarily isolated from various *Heliotropium* species, including *H. bacciferum* and *H. europaeum* [1]. It is an ornithine-derived alkaloid characterized by a 1,2-unsaturated necine base esterified with a unique necic acid, heleuric acid [2]. Unlike more hazardous mono- and di-ester PAs like heliotrine and lasiocarpine, heleurine is classified as a 'mildly hepatotoxic' PA [3], a property which underpins its value as a critical comparator in toxicology studies, while its unique anticholinergic selectivity profile distinguishes it for specific pharmacological investigations [4].

Pyrrolizidine alkaloid comparator for hepatotoxicity mechanistic studies
Selective muscarinic receptor antagonist probe
Analytical reference standard for LC-MS/MS or immunoassay method development
Natural-product toxicology and pharmacology research context

Heleurine: Not Interchangeable with Other PAs


While many pyrrolizidine alkaloids (PAs) share a core pyrrolizidine structure, they are far from interchangeable in scientific research due to extreme variations in their biological activity, toxicity, and physical properties. Heleurine's distinct behavior stems from its specific necine base (heliotridine) esterified with heleuric acid [1]. This structural uniqueness leads to a markedly different profile compared to its close structural analogs. For example, heleurine is categorized as 'mildly hepatotoxic,' contrasting sharply with the 'hepatotoxic' classification of the monoester heliotrine and the highly toxic, open-chain diester lasiocarpine [2]. Furthermore, its pharmacodynamic action is selective, demonstrating a distinct anticholinergic profile that sets it apart from other PAs which show non-selective antagonism [3]. Even subtle differences in the ester side chain between heleurine and supinine render them immunologically distinct, as one does not cross-react with antibodies raised for the other [4]. Therefore, selecting the correct PA, specifically heleurine, is not a generic choice but a critical experimental parameter for ensuring the validity, reproducibility, and safety of research outcomes.

Class mismatch Hepatotoxicity classification differs sharply from lasiocarpine or heliotrine; mild vs. hepatotoxic profiles may not transfer across pyrrolizidine alkaloid analogs.
Selectivity mismatch Selective anticholinergic action vs. non-selective antagonism; functional selectivity may not replicate with heliotrine or lasiocarpine in tissue assays.
Immunoassay mismatch ELISA cross-reactivity may not transfer across structural analogs; supinine shows zero cross-reactivity despite high structural similarity to heleurine.

Heleurine: Comparative Evidence vs. Key PAs


Hepatotoxicity Classification: Mild vs. Lasiocarpine and Heliotrine

A foundational study compared the effects of several pyrrolizidine alkaloids on leukocyte cultures from the marsupial *Potorous tridactylus* [1]. The study explicitly categorized heleurine, along with supinine and 7-angelylheliotridine, as 'mildly hepatotoxic' [1]. This classification was in direct contrast to heliotrine, lasiocarpine, and monocrotaline, which were designated as 'hepatotoxic' [1]. The study assessed the impact of these alkaloids on the rate of cell division and chromosome structure in short-term leukocyte cultures, providing a cellular basis for the differing toxicity classifications [1].

Hepatotoxicity Classification
Head-to-head
Mildly hepatotoxic vs. hepatotoxic (heliotrine, lasiocarpine)
Supports mild-toxicity comparator research context
In vitro leukocyte culture; qualitative classification
Hepatotoxicity Toxicology Pyrrolizidine Alkaloid Comparative Study

ELISA Cross-Reactivity vs. Lasiocarpine & Heliotrine

In the development of an ELISA for detecting Heliotropium europaeum alkaloids, the cross-reactivity of various PAs was quantified [1]. Using an assay with a lasiocarpine-based conjugate immobilized at 25 ng/well, the amount of each free analyte required to cause a 20% inhibition of antibody binding (IC20) was determined [1]. The results showed a clear quantitative hierarchy: lasiocarpine required only 1.9 ng to achieve this inhibition, demonstrating the highest cross-reactivity. Heleurine required 18 ng, and heliotrine required 20 ng [1]. This demonstrates that heleurine's affinity for the antibodies raised against a quaternized PA hapten is significantly weaker than that of lasiocarpine, but nearly identical to that of heliotrine [1].

ELISA Cross-Reactivity (IC₂₀)
Head-to-head
18 ng vs. 1.9 ng (lasiocarpine); 20 ng (heliotrine)
Supports analytical method differentiation review
Lasiocarpine-OVA conjugate ELISA; 25 ng/well
Immunoassay ELISA Analytical Chemistry Cross-Reactivity Pyrrolizidine Alkaloid Detection

Anticholinergic Selectivity: Selective vs. Non-Selective PAs

A comparative study on isolated guinea-pig ileum assessed the ability of 11 pyrrolizidine alkaloids to antagonize responses to acetylcholine, carbachol, and histamine [1]. Heleurine, alongside platyphylline, supinine, and cynaustraline, was found to be 'more potent in antagonizing responses to acetylcholine and carbachol than responses to histamine,' indicating a selective anticholinergic action [1]. In stark contrast, lasiocarpine, monocrotaline, spectabiline, sarracine, 7-angelylheliotridine, heliotrine, and senecionine 'had similar antagonistic potencies against responses to both acetylcholine and histamine,' revealing a non-selective, likely non-specific, mechanism of action [1].

Anticholinergic Selectivity
Head-to-head
Selective (ACh/carbachol) vs. non-selective (heliotrine, lasiocarpine)
Supports selective mAChR probe research context
Guinea-pig ileum ex vivo preparation
Pharmacodynamics Anticholinergic Muscarinic Receptor Guinea-Pig Ileum Ex Vivo

Immunological Specificity: No Cross-Reactivity with Supinine

Despite the high structural similarity between heleurine and supinine, which differ only in the stereochemistry of their necic acid side chains, the aforementioned ELISA study revealed a critical immunological divergence [1]. The antisera used, raised against a quaternized PA hapten, showed cross-reactivity with heleurine (IC20 = 18 ng) but demonstrated zero cross-reactivity with supinine or its N-oxide [1]. This finding underscores that even minor stereochemical variations within the PA class can lead to completely distinct antigenic profiles, preventing any assumption of immunological equivalence.

Immunological Specificity
Head-to-head
Cross-reactive (IC₂₀ 18 ng) vs. zero cross-reactivity (supinine)
Supports stereochemical-control review context
ELISA; lasiocarpine-OVA conjugate platform
Immunochemistry Antibody Specificity ELISA Cross-Reactivity Pyrrolizidine Alkaloid

Heleurine Applications: Toxicology, Pharmacology, and Analytical Chemistry


Mechanistic Toxicology: Mild vs. Severe Hepatotoxicity

Heleurine is an ideal control or comparator compound for studies investigating the structural basis of PA-induced hepatotoxicity. Its established classification as 'mildly hepatotoxic' [1] provides a critical benchmark to contrast against the severe toxicity of open-chain diesters like lasiocarpine. Researchers can use heleurine to probe the specific molecular interactions (e.g., with cellular proteins or DNA) that differentiate a mild toxic outcome from a severe one, helping to elucidate the structure-toxicity relationship (SAR) for this class of natural toxins.

Pharmacology: Selective mAChR Antagonist Profiling

For pharmacologists studying muscarinic receptors, heleurine serves as a unique molecular probe. Its demonstrated ability to selectively antagonize responses to acetylcholine and carbachol over histamine in isolated tissue preparations [2] makes it valuable for experiments requiring functional selectivity at the mAChR. This contrasts with the non-selective effects of other PAs like heliotrine and lasiocarpine [2], allowing heleurine to be used to dissect cholinergic signaling pathways with greater specificity.

Analytical Method Development: Heleurine Detection Standard

Heleurine is an essential reference standard for analytical laboratories tasked with detecting and quantifying this specific alkaloid in complex matrices. The ELISA study demonstrated that heleurine exhibits a unique cross-reactivity profile, differing significantly from both lasiocarpine and the closely related analog supinine [3]. Therefore, methods relying on antibodies raised against other PAs may fail to detect heleurine accurately or at all. Use of a certified heleurine standard is mandatory for developing and validating accurate and specific quantitative assays, such as LC-MS/MS or immunoassays.

Application
Selection Property
Validation Focus
Mechanistic toxicology studies
Mild-hepatotoxicity comparator context
Hepatotoxicity endpoint review vs. lasiocarpine class
Pharmacology: mAChR probe
Selective anticholinergic assay context
Functional selectivity validation in tissue assays
Analytical method development
Heleurine-specific reference standard
Cross-reactivity and immunoassay specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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